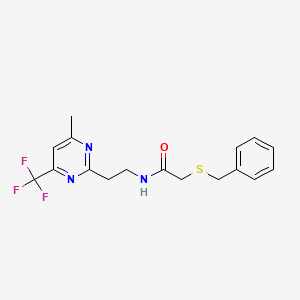

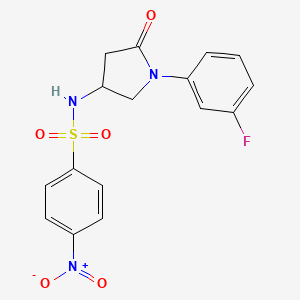

![molecular formula C18H21N3O3S B2888124 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide CAS No. 878693-74-4](/img/structure/B2888124.png)

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide” is a chemical compound with immense potential for scientific research. It contains an imidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a crucial component in the development of new drugs .

Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the literature, imidazole-containing compounds are known to participate in a wide range of chemical reactions . More research is needed to understand the specific chemical reactions of this compound.科学的研究の応用

Fluorescence Sensing and Intracellular Imaging

Naphthalene-based sulfonamides, such as those studied by Mondal et al. (2015), have been found effective as fluorescence turn-on probes for the selective detection of Al3+ ions in aqueous systems. Their structure allows for significant fluorescence enhancement, making them useful for intracellular imaging of Al3+ ions in cultured cells, with potential applications in biological and medical research (Mondal et al., 2015).

Antimicrobial and Anticancer Activities

Compounds incorporating naphthalene sulfonamide structures have been explored for their biological activities. Tumosienė et al. (2020) synthesized derivatives with varying moieties that showed significant antioxidant activity, with some compounds displaying cytotoxicity against human cancer cell lines. This suggests potential applications in developing novel anticancer therapies (Tumosienė et al., 2020).

Synthesis of Ionic Liquids and Surfactants

Fernández-Stefanuto et al. (2020) focused on synthesizing new surface-active ionic liquids based on a naphthalene sulfonate anion. These chemicals exhibit high thermal stability and surfactant character, with improved water solubility, indicating applications in enhancing the efficacy of aqueous formulations in various industrial processes (Fernández-Stefanuto et al., 2020).

Environmental Applications

Adsorption studies by Ji et al. (2009) on sulfonamide antibiotics using multiwalled carbon nanotubes (MWNT) highlight the potential of naphthalene sulfonamide compounds in environmental cleanup. The strong adsorption attributed to pi-pi electron coupling suggests that similar compounds could be developed for the effective removal of pollutants from water bodies (Ji et al., 2009).

Drug-Metabolizing Enzyme Induction

Research on albendazole's metabolizing effects demonstrates the potential of sulfonamide compounds to induce liver drug-metabolizing enzymes. This could inform the development of compounds designed to modulate enzyme activity for therapeutic purposes, potentially improving drug efficacy or reducing toxicity (Souhaili-el Amri et al., 1988).

作用機序

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse target interactions . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, the effects could potentially include anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the activity and stability of imidazole derivatives .

特性

IUPAC Name |

4-ethoxy-N-(3-imidazol-1-ylpropyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-2-24-17-8-9-18(16-7-4-3-6-15(16)17)25(22,23)20-10-5-12-21-13-11-19-14-21/h3-4,6-9,11,13-14,20H,2,5,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTLRZDGQVEYRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

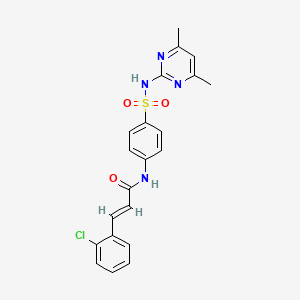

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888045.png)

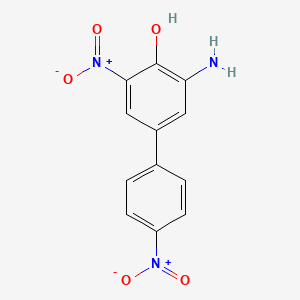

![N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2888046.png)

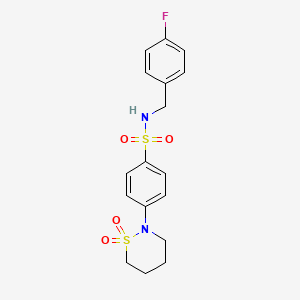

![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)

![2-[4-Oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid](/img/structure/B2888049.png)

![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)

![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)

![Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2888052.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2888061.png)